
Spectroscopic Profiling of Methyl 5-morpholino-
2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 5-morpholino-2-

nitrobenzoate

Cat. No.: B163977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Methyl 5-morpholino-2-nitrobenzoate. In the absence of publicly available experimental

spectra for this specific compound, this guide presents a detailed prediction of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are based on the analysis of structurally analogous compounds and established

principles of spectroscopic interpretation. This document is intended to serve as a valuable

resource for the identification, characterization, and quality control of Methyl 5-morpholino-2-
nitrobenzoate in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-morpholino-2-
nitrobenzoate. These values are estimated based on data from similar compounds and are

intended to guide the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 ~ 7.5 - 7.7 d 1H

H-4 ~ 7.2 - 7.4 dd 1H

H-6 ~ 8.0 - 8.2 d 1H

-OCH₃ (Ester) ~ 3.9 s 3H

-N(CH₂)₂ (Morpholine) ~ 3.2 - 3.4 t 4H

-O(CH₂)₂ (Morpholine) ~ 3.8 - 4.0 t 4H

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ester) ~ 165

C-1 ~ 130

C-2 ~ 148

C-3 ~ 125

C-4 ~ 120

C-5 ~ 150

C-6 ~ 135

-OCH₃ (Ester) ~ 53

-N(CH₂)₂ (Morpholine) ~ 48

-O(CH₂)₂ (Morpholine) ~ 67

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 2950 - 2850 Medium

C=O (Ester) 1730 - 1715 Strong

C=C (Aromatic) 1600 - 1475 Medium-Strong

NO₂ (Asymmetric Stretch) 1550 - 1510 Strong

NO₂ (Symmetric Stretch) 1360 - 1320 Strong

C-O (Ester) 1250 - 1100 Strong

C-N (Amine) 1250 - 1180 Medium

C-O-C (Ether) 1150 - 1085 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes

[M]⁺ 266.09 Molecular Ion

[M-OCH₃]⁺ 235.08
Loss of methoxy group from

the ester.

[M-NO₂]⁺ 220.10 Loss of the nitro group.

[M-COOCH₃]⁺ 207.10 Loss of the methyl ester group.

[Morpholino fragment]⁺ 86.07
Cleavage of the morpholine

ring.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a

compound such as Methyl 5-morpholino-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to

optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral

width to cover the expected range of chemical shifts (typically 0-12 ppm).

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals. A sufficient number of scans should be averaged to achieve

a good signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H

NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the

clean ATR crystal should be recorded and automatically subtracted from the sample

spectrum.

Data Processing: The resulting spectrum will be a plot of percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a

suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-

100 µg/mL.

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass

spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas

chromatograph (GC-MS). Acquire the spectrum over a similar mass range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized organic compound like Methyl 5-morpholino-2-nitrobenzoate.
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Spectroscopic Analysis Workflow

To cite this document: BenchChem. [Spectroscopic Profiling of Methyl 5-morpholino-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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